molecular formula C9H7BrClN3O2 B12996916 Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12996916
M. Wt: 304.53 g/mol
InChI Key: QGSMRXIPUPXCAD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Comparison with Similar Compounds

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Further research into its mechanism of action and potential therapeutic applications could lead to the development of new and effective treatments for various diseases.

Biological Activity

Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1587708-32-4) is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article delves into the compound's biological properties, synthesis routes, and research findings that highlight its therapeutic potential.

  • Molecular Formula : C₉H₇BrClN₃O₂
  • Molecular Weight : 304.53 g/mol
  • Structural Characteristics : The compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound has been reported with a reference yield of approximately 86% . Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer activities. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase activation
5hMDA-MB-23159Cell cycle arrest and apoptosis induction
5lHeLa29Upregulation of pro-apoptotic proteins

These compounds have been shown to inhibit key enzymes involved in cancer progression, including EGFR and CDK2, with IC₅₀ values comparable to established tyrosine kinase inhibitors like sunitinib .

Enzyme Inhibition

The compound also exhibits significant inhibitory activity against various protein kinases:

EnzymeIC₅₀ (nM)Reference CompoundComparison
EGFR79SunitinibSimilar
Her285ErlotinibComparable
VEGFR290SorafenibComparable

These findings suggest that this compound may serve as a scaffold for developing new anticancer agents targeting multiple pathways involved in tumor growth and metastasis .

Mechanistic Insights

Mechanistic studies indicate that the compound induces apoptosis in cancer cells through the upregulation of caspase-3 and Bax proteins while downregulating Bcl-2, thereby promoting cell death . Additionally, molecular docking studies have revealed favorable binding interactions with target enzymes, suggesting a strong potential for therapeutic applications.

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of derivative compounds on HepG2 liver cancer cells demonstrated significant cytotoxicity and apoptosis induction. The study found that treatment with compound 5k led to increased levels of pro-apoptotic markers and cell cycle arrest .
  • Multi-Kinase Inhibition : Another study evaluated the multi-kinase inhibitory properties of related pyrrolo[2,3-d]pyrimidines. The results indicated that these compounds could effectively inhibit several kinases implicated in cancer signaling pathways, further supporting their potential as therapeutic agents .

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)6-5(10)4-7(11)12-3-13-8(4)14-6/h3H,2H2,1H3,(H,12,13,14)

InChI Key

QGSMRXIPUPXCAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CN=C2Cl)Br

Origin of Product

United States

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